![molecular formula C17H9ClFN3O2S2 B2430874 7-氯-N-(3-氟苯基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺 CAS No. 1111062-51-1](/img/no-structure.png)

7-氯-N-(3-氟苯基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest in medicinal chemistry. For instance, quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis

The molecular structure of quinazoline derivatives plays a critical role in their biological activity. The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives have been found to be active against various human cancer cell lines . The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are largely determined by their molecular structure and the nature of their substituents .科学研究应用

计算预测和生物活性

研究探索了相关喹唑啉衍生物(如 4-芳基-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉)的合成,以用于潜在的生物应用。该研究利用计算机预测模型来识别具有潜在抗神经病活性(特别是用于治疗男性生殖和勃起功能障碍)的化合物。发现这些化合物毒性较低或实际上无毒,表明在治疗环境中进一步探索是安全的 (Danylchenko 等,2016)。

合成和抗菌活性

另一项研究重点关注 N,5-二芳基-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酰胺盐酸盐的合成,其在结构上与所讨论的化合物相关。一些合成的化合物表现出显着的抗菌活性,展示了类似喹唑啉衍生物在抗菌应用中的潜力 (Gein 等,2015)。

抗肿瘤和抗菌特性

噻唑并喹唑啉的衍生物已被研究其在抗肿瘤和抗菌应用中的潜力。一个具体的研究重点是各种衍生物的合成和表征,突出了这种化学结构在解决不同生物靶标方面的多功能性 (Dinakaran 等,2008)。

作用机制

The mechanism of action of quinazoline derivatives is often related to their ability to inhibit certain enzymes or receptors. For example, the quinazoline core has emerged as a favorable scaffold for the development of novel EGFR inhibitors due to increased affinity for the active site of EGFR kinase .

未来方向

Quinazoline derivatives continue to be a promising area of research in medicinal chemistry. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This ongoing research could lead to the development of more effective and safer therapeutic agents.

属性

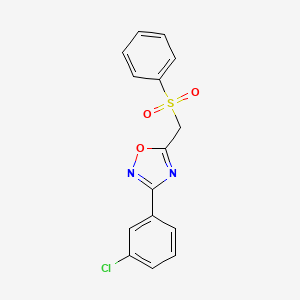

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide' involves the condensation of 2-amino-3-fluorobenzoic acid with 2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid, followed by cyclization and oxidation to form the desired compound.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen peroxide", "Acetonitrile", "Dimethylformamide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-amino-3-fluorobenzoic acid is reacted with thionyl chloride to form 2-chloro-3-fluorobenzoic acid.", "Step 2: 2-chloro-3-fluorobenzoic acid is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: The diazonium salt is then reacted with sodium acetate and acetic acid to form the corresponding azo compound.", "Step 4: The azo compound is then reduced with sodium borohydride to form the corresponding amine.", "Step 5: 2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 6: The amine and acid chloride are then condensed in the presence of dimethylformamide to form the corresponding amide.", "Step 7: The amide is then cyclized in the presence of sodium hydroxide to form the thiazoloquinazoline ring.", "Step 8: The thiazoloquinazoline ring is then oxidized with hydrogen peroxide to form the desired compound, 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide.", "Step 9: The desired compound is then purified using a combination of ethyl acetate and methanol, followed by recrystallization from water." ] } | |

CAS 编号 |

1111062-51-1 |

分子式 |

C17H9ClFN3O2S2 |

分子量 |

405.85 |

IUPAC 名称 |

7-chloro-N-(3-fluorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

InChI |

InChI=1S/C17H9ClFN3O2S2/c18-8-4-5-12-11(6-8)15(23)21-14-13(26-17(25)22(12)14)16(24)20-10-3-1-2-9(19)7-10/h1-7H,(H,20,24)(H,21,23) |

SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)

![2-((2-chlorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430794.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one](/img/structure/B2430795.png)

![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)

![(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2430800.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2430808.png)

![2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2430809.png)

![N-(4-chlorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2430810.png)